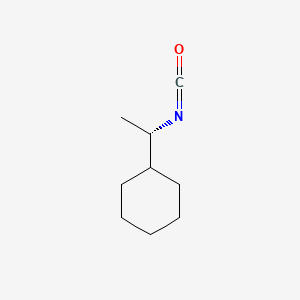

(S)-(+)-1-Cyclohexylethyl isocyanate

Description

Significance of Chirality and Enantiomerically Pure Compounds in Organic Synthesis

Chirality is a fundamental property in organic chemistry, describing molecules that are non-superimposable on their mirror images, much like a person's left and right hands. numberanalytics.comquora.com These mirror-image molecules are known as enantiomers. numberanalytics.com The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common cause of chirality. numberanalytics.com

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. nih.gov However, they differ in their interaction with plane-polarized light (a property known as optical activity) and, most critically, in their interactions with other chiral molecules. quora.comnih.gov Biological systems, such as enzymes and receptors, are inherently chiral and can exhibit strong stereoselectivity, interacting preferentially with one enantiomer over the other. numberanalytics.comnih.govmdpi.com

This stereoselectivity has profound implications, particularly in pharmacology. The two enantiomers of a chiral drug can have vastly different biological activities. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause harmful side effects. mdpi.com A well-known example is the drug thalidomide, where one enantiomer was effective against morning sickness, but the other was found to be teratogenic. numberanalytics.com Consequently, regulatory agencies now often require the development of single-enantiomer drugs to improve safety and efficacy. nih.govmdpi.com The use of enantiomerically pure compounds—substances consisting of a single enantiomer—is crucial for maximizing therapeutic benefits while minimizing risks. wisdomlib.org

| Property | Enantiomer A | Enantiomer B (Mirror Image of A) |

| Molecular Formula | Identical | Identical |

| Melting Point | Identical | Identical |

| Boiling Point | Identical | Identical |

| Solubility (in achiral solvent) | Identical | Identical |

| Optical Activity | Equal in magnitude, opposite in direction | Equal in magnitude, opposite in direction |

| Reactivity (with achiral reagents) | Identical | Identical |

| Reactivity (with chiral reagents) | Different | Different |

| Biological Activity | Can be vastly different | Can be vastly different |

This table illustrates the general properties of a pair of enantiomers.

Overview of Isocyanates as Reactive Intermediates in Advanced Chemical Transformations

Isocyanates are a class of organic compounds defined by the functional group R−N=C=O. wikipedia.orgyoutube.com This group consists of a nitrogen atom double-bonded to a carbon atom, which is also double-bonded to an oxygen atom. youtube.com The carbon atom in the isocyanate group is highly electrophilic, making isocyanates reactive toward a wide range of nucleophiles. wikipedia.orgrsc.org This reactivity makes them versatile intermediates in organic synthesis. acs.orgacs.org

The synthesis of isocyanates is commonly achieved through the phosgenation of primary amines, a process involving the highly toxic reagent phosgene (B1210022) (COCl₂). wikipedia.org Due to the hazards associated with phosgene, alternative methods have been developed, such as the Staudinger–aza-Wittig reaction, which uses carbon dioxide as a benign reagent to convert azides into isocyanates via an iminophosphorane intermediate. nih.gov

The primary reactions of isocyanates involve nucleophilic addition to the central carbon atom. Key transformations include:

Reaction with alcohols: Forms urethanes (carbamates), which are the building blocks of polyurethane polymers. wikipedia.orgyoutube.com

Reaction with amines: Yields ureas. wikipedia.org

Reaction with water: Initially forms an unstable carbamic acid, which then decomposes to produce an amine and carbon dioxide gas. wikipedia.org This reaction is harnessed to create polyurethane foams, where the liberated CO₂ acts as a blowing agent. wikipedia.org

These reactions are fundamental to the production of a vast array of materials, including foams, elastomers, coatings, and adhesives. youtube.comnih.gov The versatility and reactivity of the isocyanate group have established it as a cornerstone in polymer chemistry and a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov

| Nucleophile | Reagent | Product | Linkage Formed |

| Alcohol | R'-OH | Urethane (B1682113) (Carbamate) | R-NH-CO-OR' |

| Amine | R'₂NH | Substituted Urea (B33335) | R-NH-CO-NR'₂ |

| Water | H₂O | Amine + Carbon Dioxide | R-NH₂ + CO₂ |

This table summarizes the characteristic reactions of isocyanates with common nucleophiles.

Academic Research Context of (S)-(+)-1-Cyclohexylethyl Isocyanate

Specific academic research focused solely on this compound is not extensively documented in publicly available literature. However, its research context can be inferred from studies on its enantiomer and related chiral isocyanates. The enantiomeric counterpart, (R)-1-Cyclohexylethyl isocyanate, is noted for its use as a monomer in the synthesis of polymers like polyurethanes and polyureas and in surface treatment applications. lookchem.com

Crucially, one study mentions that after evaluating a pair of enantiomers, the (S)-enantiomer was selected for further pharmacological investigation, demonstrating high oral agonist potency in an in vivo model. lookchem.com This suggests that this compound serves as a key chiral intermediate in medicinal chemistry for the synthesis of biologically active molecules. Its role is likely to introduce a specific stereochemistry into a target drug molecule, which is essential for achieving the desired interaction with a biological receptor or enzyme, as discussed in section 1.1.

The compound's structure combines the high reactivity of the isocyanate group with the defined three-dimensional structure of the (S)-1-cyclohexylethyl moiety. This makes it a valuable reagent for chemists aiming to create complex, enantiomerically pure molecules where the stereochemical configuration is critical for function. Its application would typically involve reacting the isocyanate with a nucleophilic partner (such as an alcohol or amine) to form a stable urethane or urea linkage, thereby incorporating the chiral cyclohexylethyl group into a larger molecular framework.

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-isocyanatoethyl]cyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSKYRAPJLTXSO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654280 | |

| Record name | [(1S)-1-Isocyanatoethyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93470-27-0 | |

| Record name | [(1S)-1-Isocyanatoethyl]cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S + 1 Cyclohexylethyl Isocyanate and Analogous Chiral Isocyanates

Phosgene-Based Synthesis Routes for Isocyanates

The reaction of amines with phosgene (B1210022) or its safer equivalents like triphosgene remains a cornerstone for the industrial and laboratory-scale synthesis of isocyanates. This approach is valued for its efficiency and broad applicability.

Amine Salt Phosgenation Strategies

The amine salt phosgenation strategy is a widely employed liquid-phase method, particularly for the synthesis of aliphatic isocyanates. This technique involves the initial conversion of the primary amine into a salt, typically the hydrochloride or carbonate, by reacting it with hydrogen chloride or carbon dioxide. This salt is then reacted with phosgene to yield the isocyanate. A key advantage of this method is the mitigation of side reactions, such as the formation of urea (B33335) byproducts, which can occur when the free amine reacts directly with the newly formed isocyanate.

The process for synthesizing (S)-(+)-1-Cyclohexylethyl isocyanate via this route would begin with the reaction of (S)-(+)-1-Cyclohexylethylamine with hydrogen chloride to form (S)-(+)-1-Cyclohexylethylammonium chloride. This solid salt is subsequently treated with phosgene at elevated temperatures to produce the target isocyanate. This method generally results in high yields, often between 50% and 98%.

| Parameter | Description |

| Reactants | Solid primary amine salt (e.g., hydrochloride), Phosgene (COCl₂) |

| Temperature | Typically 10-70 °C below the melting point of the amine salt (e.g., 145-250 °C) |

| Key Advantage | Minimizes the formation of urea byproducts, leading to higher isocyanate yields. |

| Products | Isocyanate, Hydrogen Chloride |

Direct Phosgenation of Chiral Amine Precursors

Direct phosgenation involves the reaction of a chiral amine, such as (S)-(+)-1-Cyclohexylethylamine, directly with phosgene in an inert solvent. This method is often carried out in a two-step temperature process known as "cold-hot" phosgenation to control the reaction and minimize side products. The initial reaction is conducted at a low temperature (cold phosgenation), followed by heating (hot phosgenation) to complete the conversion to the isocyanate.

While direct phosgenation is a more direct route, it requires careful control of reaction conditions to prevent the formation of undesired ureas and other byproducts. The use of a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base, offers a milder and often more convenient laboratory-scale alternative to gaseous phosgene. nih.gov For instance, a chiral amine can be dissolved in a dry solvent like dichloromethane, and triphosgene is added in the presence of a base at a controlled temperature. nih.gov

| Reagent | Role |

| (S)-(+)-1-Cyclohexylethylamine | Chiral amine precursor |

| Phosgene (COCl₂) or Triphosgene | Carbonyl source |

| Inert Solvent (e.g., Toluene, Dichloromethane) | Reaction medium |

| Base (in triphosgene reactions, e.g., Pyridine) | HCl scavenger |

Non-Phosgene Synthesis Methodologies for Isocyanates

Growing concerns over the high toxicity of phosgene have spurred the development of alternative, "phosgene-free" routes to isocyanates. These methods offer safer reaction profiles and often utilize more environmentally benign reagents.

Curtius Rearrangement Applications

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates. researchgate.netnih.gov The reaction proceeds through an acyl azide intermediate, which upon heating, undergoes a rearrangement with the loss of nitrogen gas to form the isocyanate. wikipedia.orgmasterorganicchemistry.com A significant advantage of the Curtius rearrangement is the complete retention of the stereochemical configuration of the migrating group, making it highly suitable for the synthesis of chiral isocyanates like this compound. nih.govwikipedia.org

The synthesis would start from the corresponding chiral carboxylic acid, (S)-2-cyclohexylpropanoic acid. This acid is first converted to an acyl chloride, which is then reacted with an azide source, such as sodium azide, to form the acyl azide. Thermal or photochemical decomposition of the acyl azide then yields the target isocyanate. nih.govwikipedia.org

| Step | Transformation | Reagents |

| 1 | Carboxylic Acid to Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| 2 | Acyl Chloride to Acyl Azide | Sodium azide (NaN₃) |

| 3 | Acyl Azide to Isocyanate | Heat (Thermolysis) |

Alternative Carbonylation Approaches

Alternative carbonylation methods avoid the use of phosgene by employing other carbonyl sources, such as dimethyl carbonate (DMC) or urea. These reagents are considered greener alternatives due to their lower toxicity and the generation of less corrosive byproducts.

In the dimethyl carbonate approach, the chiral amine ((S)-(+)-1-Cyclohexylethylamine) is first reacted with DMC to form a carbamate (B1207046) intermediate. acs.org This reaction is often catalyzed by metal salts, such as zinc acetate. nih.govresearchgate.net The resulting carbamate is then subjected to thermal decomposition (pyrolysis) to yield the isocyanate and methanol. acs.org The methanol can potentially be recycled, adding to the sustainability of the process. acs.org

The urea-based method involves the reaction of the amine with urea to form a substituted urea, which is then thermally decomposed to the isocyanate. This process is also gaining attention as a phosgene-free route.

| Carbonyl Source | Intermediate | Key Advantage |

| Dimethyl Carbonate (DMC) | Carbamate | Environmentally friendly reagent, potential for byproduct recycling. acs.org |

| Urea | Substituted Urea | Avoids toxic phosgene. |

Staudinger–Aza-Wittig Reaction Pathways

The Staudinger–Aza-Wittig reaction provides a phosgene-free pathway to isocyanates from organic azides. In this reaction, an organic azide, which can be synthesized from the corresponding alkyl halide, reacts with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane (aza-ylide). This intermediate then reacts with carbon dioxide to produce the isocyanate and the corresponding phosphine oxide.

For the synthesis of this compound, the corresponding chiral azide, (S)-1-azido-1-cyclohexylethane, would be the starting material. This reaction is advantageous as it uses carbon dioxide, an abundant and non-toxic C1 source, in place of phosgene. The reaction can often be performed under mild conditions.

| Starting Material | Intermediate | Reagents |

| (S)-1-azido-1-cyclohexylethane | Iminophosphorane | Triphenylphosphine (PPh₃), Carbon Dioxide (CO₂) |

Enantioselective Synthesis of Chiral Isocyanates

Enantioselective synthesis aims to produce a chiral compound in high enantiomeric purity from a prochiral or racemic starting material. This can be achieved through various strategies, including the use of chiral catalysts or by starting from an already enantiopure precursor derived from natural sources.

Asymmetric catalysis offers a powerful and atom-economical route to chiral molecules. In the context of synthesizing this compound, an asymmetric catalytic approach would ideally involve the direct enantioselective formation of the isocyanate or, more practically, the asymmetric synthesis of its immediate chiral precursor, (S)-(+)-1-Cyclohexylethylamine, from a prochiral ketone.

A prevalent method for the asymmetric synthesis of chiral amines is the catalytic asymmetric hydrogenation or transfer hydrogenation of prochiral ketones. nih.gov For the synthesis of (S)-(+)-1-Cyclohexylethylamine, the corresponding prochiral ketone would be cyclohexyl methyl ketone. While specific studies on the asymmetric reduction of cyclohexyl methyl ketone to the corresponding amine are not extensively detailed in the reviewed literature, a significant body of research exists for the asymmetric transfer hydrogenation of analogous acetophenone derivatives. These reactions provide valuable insights into the types of catalysts and conditions that could be successfully applied.

Chiral ruthenium (Ru) and rhodium (Rh) complexes are among the most effective catalysts for these transformations. researchgate.net For instance, Ru(II) complexes containing chiral diphosphine and diamine ligands have demonstrated high activity and enantioselectivity in the hydrogenation of ketones. nih.gov The enantioselectivity of these reactions is influenced by the combination of the chiral ligands. nih.gov

Below is a table summarizing the results of asymmetric transfer hydrogenation for various substituted acetophenones, which serve as models for the synthesis of chiral amines like (S)-(+)-1-Cyclohexylethylamine.

| Substrate (Acetophenone Derivative) | Catalyst | Hydrogen Donor | Base | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|---|

| Acetophenone | (S,S)-TsDPEN-Ru(II) | HCOOH/Et3N | - | >98 | 97 | R |

| 4-Methylacetophenone | Ir(III)-ferrocenyl phosphinite complex | iso-PrOH | NaOH | 99 | 85 | Not Specified |

| 4-Methoxyacetophenone | Ir(III)-ferrocenyl phosphinite complex | iso-PrOH | NaOH | 99 | 88 | Not Specified |

| 4-Chloroacetophenone | Ir(III)-ferrocenyl phosphinite complex | iso-PrOH | NaOH | 99 | 82 | Not Specified |

| Acetophenone | Ru-diamine complex C1 | DCOONa | - | 96 | 22 | R |

Data in this table is compiled from analogous reactions and serves as a predictive model for the asymmetric synthesis of (S)-(+)-1-Cyclohexylethylamine. researchgate.netias.ac.in

Once the chiral amine, (S)-(+)-1-Cyclohexylethylamine, is synthesized with high enantiopurity via asymmetric catalysis, it can then be converted to the target isocyanate, this compound, through methods described in the following section.

The chiral pool approach utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. organic-chemistry.org For the synthesis of this compound, the optically active precursor (S)-(+)-1-Cyclohexylethylamine is commercially available, making the chiral pool strategy a highly viable and direct route. sigmaaldrich.com

Two primary methods can be employed to convert the chiral amine into the corresponding isocyanate: direct phosgenation (or its equivalent) and the Curtius rearrangement of a derivative.

Direct Conversion of (S)-(+)-1-Cyclohexylethylamine:

The most direct industrial method for converting a primary amine to an isocyanate is through reaction with phosgene (COCl₂). nih.gov However, due to the extreme toxicity of phosgene, safer alternatives such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are often used in laboratory settings. chemicalforums.comnih.gov

The reaction involves the treatment of the chiral amine with a phosgene equivalent in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. chemicalforums.com The amine initially forms a carbamoyl chloride, which upon heating or further reaction with the base, eliminates HCl to yield the isocyanate. nih.gov This method is generally efficient for the synthesis of a wide range of isocyanates from primary amines. orgsyn.org

Curtius Rearrangement of a Chiral Carboxylic Acid Derivative:

An alternative and widely used laboratory method is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This reaction is known to proceed with complete retention of the stereochemistry of the migrating group. nih.gov

To utilize this method for the synthesis of this compound, the precursor (S)-(+)-1-Cyclohexylethylamine would first need to be converted to the corresponding carboxylic acid with retention of stereochemistry, namely (S)-2-cyclohexylpropanoic acid. This transformation can be achieved through various established methods.

Once the chiral carboxylic acid is obtained, it can be converted to the isocyanate in a one-pot procedure using diphenylphosphoryl azide (DPPA). nih.govorganic-chemistry.org The carboxylic acid is treated with DPPA in the presence of a base like triethylamine. This forms an acyl azide intermediate which, upon heating, undergoes the Curtius rearrangement to furnish the desired this compound. researchgate.netstudysmarter.co.uk The isocyanate can then be used in situ or isolated, depending on its stability and the subsequent reaction requirements. commonorganicchemistry.com

The table below outlines the key reagents and general conditions for these chiral pool approaches.

| Method | Starting Material | Key Reagents | Intermediate | General Conditions |

|---|---|---|---|---|

| Direct Conversion | (S)-(+)-1-Cyclohexylethylamine | Triphosgene, Triethylamine | Carbamoyl chloride | Inert solvent (e.g., CH2Cl2), 0 °C to room temperature |

| Curtius Rearrangement | (S)-2-cyclohexylpropanoic acid | Diphenylphosphoryl azide (DPPA), Triethylamine | Acyl azide | Inert solvent (e.g., toluene), Heating |

Applications in Advanced Organic Synthesis and Polymer Chemistry

(S)-(+)-1-Cyclohexylethyl Isocyanate as a Chiral Building Block

As a chiral building block, the (S)-1-cyclohexylethyl moiety is incorporated as a permanent feature into the final molecular structure, imparting its specific chirality to the target compound. This approach is fundamental in creating enantiomerically pure molecules where the inherent stereochemistry of the building block defines the stereochemistry of the product. tcichemicals.com

The primary application of this compound or its amine equivalent as a chiral building block is in the direct synthesis of more complex enantiomerically pure substances. science.govresearchgate.net By reacting it with other molecules, the chiral center is transferred to the new, larger molecule.

A notable example is the synthesis of chiral ferrocenyl-based ligands. (S)-(+)-1-Cyclohexylethylamine is reacted with ferrocenecarboxaldehyde to produce (S)-(-)-ferrocenylimine. sigmaaldrich.com In this synthesis, the (S)-1-cyclohexylethyl group is not removed but becomes a crucial part of the final imine product. Such chiral ligands are of significant interest in the field of asymmetric catalysis.

Table 1: Example of (S)-(+)-1-Cyclohexylethylamine as a Chiral Building Block

| Reactant A | Reactant B | Product | Application of Product |

|---|

Beyond simple one-step additions, the (S)-1-cyclohexylethyl group serves as a foundational element for constructing intricate chiral molecular architectures. The introduction of this specific stereocenter early in a synthetic sequence can dictate the stereochemical outcome of subsequent bond-forming reactions, enabling the assembly of complex targets with multiple stereocenters.

While its incorporation into large natural products is not as widely documented as other fragments, its use in creating specialized ligands like ferrocenylimines demonstrates its role in building complex, non-natural chiral structures. sigmaaldrich.com These architectures are designed to create specific chiral environments, for example, within the coordination sphere of a metal catalyst, which can then be used to produce other valuable chiral molecules.

Role as a Chiral Auxiliary in Asymmetric Synthesis

Perhaps the most widespread use of the (S)-1-cyclohexylethyl group is as a chiral auxiliary. In this strategy, the chiral group is temporarily attached to a non-chiral substrate to direct the stereochemistry of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org The bulky cyclohexyl group effectively blocks one face of the reactive molecule, forcing reagents to approach from the opposite, less sterically hindered face. wikipedia.org

The core function of a chiral auxiliary is to convert an enantioselective reaction into a diastereoselective one. By attaching the (S)-1-cyclohexylethylamine to a prochiral substrate (e.g., a carboxylic acid or ketone), a diastereomeric mixture is not formed. Instead, a single diastereomer is created which possesses two chiral centers: one from the auxiliary and one on the substrate. The auxiliary's chiral environment then directs subsequent reactions, such as alkylations or additions, to occur with high diastereoselectivity. beilstein-journals.orgchegg.comresearchgate.net For instance, forming an amide between a prochiral carboxylic acid and (S)-1-cyclohexylethylamine allows for the stereocontrolled addition of nucleophiles to the position alpha to the carbonyl group.

The practical utility of a chiral auxiliary depends on its easy incorporation onto the substrate and its clean cleavage from the product without disturbing the newly created stereocenter. wikipedia.org The ability to recycle the auxiliary is also a key consideration for process efficiency and sustainability. rsc.org

Incorporation: this compound reacts directly with nucleophiles like alcohols and amines to form chiral carbamates and ureas, respectively. The more common precursor, (S)-(+)-1-Cyclohexylethylamine, can be coupled with carboxylic acids (often activated as acid chlorides) to form amides or condensed with aldehydes and ketones to form imines.

Cleavage/Recycling: After the stereoselective reaction is complete, the auxiliary must be removed. For amide-linked auxiliaries, strong acidic or basic hydrolysis is typically required. For example, refluxing with a strong acid like hydrobromic acid can cleave the amide bond, releasing the chiral product and the protonated amine auxiliary, which can then be recovered and neutralized for reuse.

Table 2: General Strategies for Auxiliary Incorporation and Cleavage

| Process | Method | Reactants | Bond Formed/Cleaved |

|---|---|---|---|

| Incorporation | Amide Coupling | Carboxylic Acid Chloride + (S)-1-Cyclohexylethylamine | Amide Bond |

| Incorporation | Urea (B33335) Formation | Isocyanate + (S)-1-Cyclohexylethylamine | Urea Linkage |

| Cleavage | Acid Hydrolysis | Amide-Product + HBr (aq), Reflux | Amide Bond |

The Evans asymmetric alkylation is a powerful method that traditionally uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective alkylations of enolates. researchgate.net The principles of this approach can be extended to other chiral auxiliaries, including amides derived from (S)-1-cyclohexylethylamine.

In this context, the amide formed from a carboxylic acid and (S)-1-cyclohexylethylamine is deprotonated with a strong base (e.g., LDA) to form a chiral enolate. The bulky cyclohexyl group of the auxiliary shields one face of the planar enolate. The subsequent introduction of an electrophile, such as an alkyl halide, results in a highly diastereoselective alkylation on the less hindered face. While not a direct Evans auxiliary, the underlying principle of using a recoverable chiral group to control enolate geometry and electrophile approach is the same. researchgate.net

Table 3: Research Findings on a Representative Diastereoselective Alkylation

| Substrate | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |

|---|

Utilization in Enantioselective Catalysis

The quest for highly selective and efficient methods to produce enantiomerically pure compounds has driven the development of various catalytic systems. The chiral backbone of this compound and its derivatives has been instrumental in the design of effective chiral catalysts for a range of enantioselective transformations.

Design and Application of Chiral Lewis Base Catalysts

Chiral Lewis bases are fundamental in organocatalysis, activating substrates through non-covalent interactions. While the direct application of this compound in this context is not extensively documented, the parent amine, (S)-(+)-1-Cyclohexylethylamine, serves as a valuable precursor for the synthesis of various chiral Lewis basic catalysts. sigmaaldrich.com These catalysts, including N-heterocyclic carbenes (NHCs) and chiral phosphines, leverage the steric and electronic properties of the cyclohexylethyl group to create a well-defined chiral environment around the catalytic center. beilstein-journals.orgnih.gov This chiral pocket dictates the facial selectivity of nucleophilic attack on a prochiral electrophile, leading to the preferential formation of one enantiomer.

The design of these catalysts often involves the incorporation of the (S)-1-cyclohexylethylamino moiety into a more complex molecular framework. For instance, chiral phosphine (B1218219) Lewis bases can be synthesized where the phosphorus atom is rendered chiral by its substituents, one of which can be derived from (S)-1-cyclohexylethylamine. These phosphines have shown efficacy in reactions such as the aza-Baylis-Hillman reaction, where they can achieve high enantioselectivities. bohrium.com The interplay between the Lewis basic phosphine center and the chiral scaffold is crucial for effective stereochemical control.

Similarly, chiral N-heterocyclic carbenes can be prepared with the (S)-1-cyclohexylethyl group appended to the nitrogen atom of the heterocyclic ring. These NHCs can catalyze a variety of transformations, including annulations and cycloadditions. The cooperative effect of the NHC and a Lewis acid has been shown to be a powerful strategy for enhancing reactivity and selectivity in certain reactions. nih.gov

Metal-Catalyzed Enantioselective Transformations (e.g., Rhodium-catalyzed reactions)

The development of chiral ligands for transition metal catalysts is a cornerstone of asymmetric synthesis. Rhodium-catalyzed reactions, in particular, have benefited immensely from the introduction of a vast array of chiral phosphine ligands. rsc.org While direct applications of ligands derived from (S)-1-cyclohexylethylamine in rhodium-catalyzed reactions are not extensively reported in readily available literature, the principles of ligand design suggest its potential.

Chiral phosphine ligands are synthesized to create a C2-symmetric or pseudo-C2-symmetric environment around the metal center. The (S)-1-cyclohexylethylamine moiety can be incorporated into the backbone of these ligands, influencing the spatial arrangement of the phosphine groups. In rhodium-catalyzed asymmetric hydrogenation, for example, the chiral ligand coordinates to the rhodium center, and the resulting complex activates molecular hydrogen and the substrate, guiding the hydrogenation to occur selectively on one face of the prochiral double bond. rsc.orgwiley-vch.de The steric bulk of the cyclohexyl group and the chirality of the adjacent stereocenter would play a critical role in differentiating the enantiotopic faces of the substrate.

Similarly, in rhodium-catalyzed hydroformylation, the choice of ligand is paramount in controlling both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. rsc.orgnih.gov Ligands derived from (S)-1-cyclohexylethylamine could potentially influence the orientation of the substrate in the coordination sphere of the rhodium catalyst, thereby directing the addition of the formyl group to a specific carbon atom and controlling the stereochemistry of the newly formed chiral center.

Organocatalytic Approaches (e.g., Thiourea-based, Squaramide-based, Brønsted base cyclopropenimines)

Organocatalysis has witnessed a surge in the development of catalysts that operate through hydrogen bonding interactions. Thiourea (B124793) and squaramide derivatives, featuring the (S)-1-cyclohexylethyl chiral motif, have emerged as powerful catalysts in this domain. These bifunctional catalysts possess both a hydrogen-bond donating group (the thiourea or squaramide) and a Lewis basic site, often an amine, which can be the nitrogen atom of the original (S)-1-cyclohexylethylamine.

Thiourea-based Catalysts: Chiral thiourea catalysts derived from diamines, such as 1,2-diphenylethylenediamine or cyclohexanediamine, have been extensively studied. mdpi.comrsc.org The general synthetic strategy involves the reaction of a chiral diamine with an isothiocyanate. By analogy, a bifunctional thiourea catalyst can be prepared from a derivative of (S)-1-cyclohexylethylamine. In a typical asymmetric Michael addition, the thiourea moiety activates the electrophile (e.g., a nitroalkene) through double hydrogen bonding, while the basic amine part of the catalyst deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), bringing both reactants into close proximity within a chiral environment. researchgate.net This dual activation model is key to achieving high enantioselectivity.

Squaramide-based Catalysts: Squaramides function similarly to thioureas as hydrogen-bond donors but offer different steric and electronic properties. Chiral squaramide catalysts are synthesized by reacting a chiral amine with a dialkyl squarate. The incorporation of the (S)-1-cyclohexylethylamine unit can lead to highly effective catalysts for various asymmetric transformations, including Michael additions and aldol (B89426) reactions. The rigid and planar squaramide core, combined with the chiral side chain, creates a well-defined binding pocket for the substrates.

Brønsted Base Cyclopropenimines: Chiral cyclopropenimines are a class of exceptionally strong Brønsted bases that have been successfully employed in enantioselective catalysis. researchgate.net These catalysts are capable of deprotonating even weakly acidic pronucleophiles. The synthesis of a chiral cyclopropenimine can involve the reaction of a chiral amine, such as (S)-1-cyclohexylethylamine, with a suitably substituted cyclopropenium salt. The resulting chiral cyclopropenimine can then be used in catalytic amounts to effect reactions like the Michael addition of glycine (B1666218) derivatives to α,β-unsaturated esters with high enantioselectivity. rsc.orgmdpi.com The high basicity of the catalyst allows for low catalyst loadings and fast reaction times.

Polymerization Chemistry of Chiral Isocyanates and Derivatives

Chiral polymers are of great interest due to their unique optical properties and their potential applications in chiral separation, sensing, and catalysis. This compound and its amine precursor are valuable monomers for the synthesis of such optically active polymers.

Polycondensation Reactions for Optically Active Polymers (e.g., utilizing chiral 1-cyclohexylethylamine derivatives)

Polycondensation is a step-growth polymerization process where bifunctional or polyfunctional monomers react to form polymers with the concurrent elimination of a small molecule like water. Chiral polyamides and polyureas can be synthesized using (S)-1-cyclohexylethylamine derivatives.

For instance, the polycondensation of a chiral diamine derived from (S)-1-cyclohexylethylamine with an achiral diacyl chloride, such as terephthaloyl chloride, can lead to the formation of an optically active polyamide. nih.govmdpi.com The chirality of the resulting polymer arises from the regular incorporation of the chiral diamine units into the polymer backbone. The properties of these polyamides, such as their solubility and thermal stability, can be tuned by the choice of the diacyl chloride and the specific structure of the chiral diamine.

Similarly, optically active polyureas can be prepared by the polycondensation of a chiral diamine with an achiral diisocyanate. The resulting polymers possess urea linkages and exhibit optical activity due to the presence of the chiral repeating units.

Asymmetric Polymerization of Chiral Monomers

The asymmetric polymerization of chiral monomers, such as this compound, offers a direct route to optically active polymers with a helical conformation. The polymerization of isocyanates can be initiated by various catalysts, and when a chiral isocyanate is used, the polymer chain often adopts a preferred helical screw sense.

The living polymerization of isocyanates, in particular, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net This level of control is crucial for tailoring the properties of the resulting helical polymers. The helical structure of poly( this compound) would be stabilized by the bulky cyclohexyl groups, and the chirality of the monomer would bias the formation of one helical screw sense over the other. nih.gov These helical polymers can exhibit interesting chiroptical properties, such as high optical rotation and intense circular dichroism signals, making them promising materials for applications in chiral recognition and optical devices. The direct polymerization of isocyanate-containing monomers via techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization has also been explored, offering another avenue for the synthesis of functional polymers. rsc.org

Controlled Radical Polymerizations (CRP) of Isocyanate-Functional Monomers

While the controlled polymerization of isocyanates has historically been dominated by anionic methods, recent advancements in polymer chemistry have opened avenues for the application of Controlled Radical Polymerization (CRP) techniques to monomers bearing isocyanate groups. Although specific studies focusing exclusively on the CRP of this compound are not extensively documented in publicly available literature, the principles derived from the CRP of other isocyanate-functionalized monomers provide a framework for understanding its potential behavior.

Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have demonstrated success in controlling the polymerization of monomers with highly reactive functional groups, including isocyanates. For instance, the direct RAFT polymerization of unprotected isocyanate-containing monomers like 2-(acryloyloxy)ethyl isocyanate has been successfully achieved. This success relies on the careful selection of a neutral chain transfer agent (CTA) and maintaining low reaction temperatures to produce well-defined homopolymers with low polydispersity indices (Đ).

A key challenge in the radical polymerization of isocyanate-containing monomers is the high reactivity of the isocyanate group, which can potentially engage in side reactions. However, methodologies have been developed to circumvent these issues. One innovative approach involves the in situ formation of an isocyanate group during the polymerization process. This can be accomplished by using a chain transfer agent precursor, such as a carbonyl-azide functionalized CTA, which undergoes a Curtius rearrangement to an α-isocyanate moiety during the RAFT polymerization. This one-pot strategy allows for the synthesis of well-defined α-isocyanate terminated polymers from a variety of monomer classes, including acrylates, acrylamides, and styrenes, while maintaining good control over the molecular weight and dispersity.

The application of these CRP techniques to a chiral monomer like this compound would theoretically allow for the synthesis of novel block copolymers and other complex architectures where the chiral isocyanate block could impart unique properties. The controlled nature of CRP would enable the precise placement of the chiral monomer units within the polymer chain, offering a powerful tool for creating advanced functional materials.

Investigation of Chiroptical Properties in Polymeric Systems

The polymerization of chiral isocyanates such as this compound is of significant interest due to the formation of polymers with stable helical conformations. Polyisocyanates are known to adopt a rigid, rod-like structure in solution, and the presence of a chiral center in the side chain can bias the helical screw sense, leading to an excess of either a right-handed (P-helix) or a left-handed (M-helix) conformation. This phenomenon, known as screw-sense selective polymerization, results in macromolecules with pronounced chiroptical activity.

The primary tool for investigating these helical structures is Circular Dichroism (CD) spectroscopy. The CD spectrum of a helical polyisocyanate typically displays a strong signal corresponding to the n→π* electronic transition of the amide chromophores in the polymer backbone. The sign of the CD signal (positive or negative Cotton effect) is indicative of the preferred helical sense. For polymers derived from chiral isocyanates, the chiral side chains create a small energetic preference for one helical sense over the other, which is then amplified along the rigid polymer backbone in a cooperative manner.

Research on analogous chiral polyisocyanates has established clear relationships between the chirality of the monomer and the resulting polymer's helical structure. For example, the living anionic polymerization of chiral isocyanates allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for detailed chiroptical studies. researchgate.net In such systems, it has been demonstrated that even a small enantiomeric excess in the monomer can lead to a large excess of one helical sense in the polymer, a principle referred to as the "majority rule". acs.org Similarly, the "sergeants-and-soldiers" effect describes how a small number of chiral monomers (sergeants) can dictate the helicity of a much larger number of achiral monomers (soldiers) in a copolymer. acs.org

For poly(this compound), it is anticipated that the (S)-chirality of the cyclohexylethyl side group would direct the formation of a preferred helical screw sense. The resulting polymer would be expected to exhibit a characteristic CD spectrum, with the sign and intensity of the Cotton effect providing direct evidence of the helical bias. The magnitude of the molar ellipticity in the CD spectrum would correlate with the degree of helical ordering.

Below is a representative data table illustrating the kind of results typically obtained from the characterization of a polymer derived from a chiral isocyanate, based on findings for similar systems.

| Property | Representative Value/Observation | Method of Determination |

| Monomer | This compound | |

| Polymerization Method | Anionic Polymerization | |

| Number-Average Molecular Weight (Mn) | 50,000 g/mol | Size Exclusion Chromatography (SEC) |

| Polydispersity Index (Đ) | < 1.2 | Size Exclusion Chromatography (SEC) |

| CD Spectrum (λmax) | ~250 nm | Circular Dichroism Spectroscopy |

| Molar Ellipticity [θ] | Negative Cotton Effect | Circular Dichroism Spectroscopy |

| Inferred Helical Structure | Predominantly M-helix | Correlation of CD sign with structure |

This table is illustrative and based on typical results for analogous chiral polyisocyanates. The exact values for poly(this compound) would require specific experimental determination.

The study of such chiroptical properties is not merely academic; these helical polymers have potential applications in areas such as chiral separations, asymmetric catalysis, and the development of advanced optical materials. rsc.org The ability to control the helical structure of a polymer chain through the choice of a chiral monomer is a powerful strategy in the design of functional macromolecular systems.

Mechanistic Investigations and Advanced Theoretical and Computational Studies

Elucidation of Reaction Pathways and Transition States

Understanding the intricate details of how (S)-(+)-1-Cyclohexylethyl isocyanate participates in chemical reactions is fundamental to controlling and optimizing its synthetic applications. This involves a combination of experimental and theoretical approaches to map out reaction mechanisms, identify transient intermediates, and characterize the energy barriers of these transformations.

Modern analytical techniques offer powerful tools for probing the mechanisms of reactions involving isocyanates. In situ monitoring, particularly through spectroscopic methods, is invaluable for observing the progression of a reaction in real-time. modelseed.orgwhiterose.ac.ukresearchgate.net

In Situ Monitoring: Techniques such as Fourier-transform infrared (FTIR) spectroscopy are highly effective for tracking isocyanate reactions. modelseed.orgwhiterose.ac.ukresearchgate.net The strong and characteristic absorption band of the isocyanate group (–N=C=O) around 2275 cm⁻¹ allows for its concentration to be monitored continuously throughout a reaction. researchgate.netbeilstein-journals.org For a hypothetical reaction of this compound, one could insert an attenuated total reflectance (ATR)-FTIR probe directly into the reaction vessel. whiterose.ac.uk This would provide real-time data on the consumption of the isocyanate and the concurrent formation of products, such as urethanes, by observing the appearance of new characteristic bands (e.g., N-H and C=O stretching vibrations of the urethane (B1682113) linkage). beilstein-journals.org This continuous data stream helps in determining reaction kinetics, identifying the formation of any transient intermediates, and assessing the impact of reaction conditions like temperature and catalyst concentration on the reaction pathway. modelseed.orgwhiterose.ac.uk

Radical Trapping Experiments: In reactions where a radical mechanism is suspected, radical trapping experiments are a crucial diagnostic tool. While many isocyanate reactions proceed through nucleophilic addition, certain conditions or reaction partners could initiate radical pathways. To investigate if this compound participates in or is subjected to radical reactions, a stable radical species like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) could be introduced into the reaction mixture. If radical intermediates involving the cyclohexylethyl moiety are formed, they would be "trapped" by TEMPO, forming a stable adduct that can be isolated and characterized by techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The identification of such adducts would provide strong evidence for a radical-mediated pathway.

The reactivity of the isocyanate group is profoundly influenced by its electronic structure. Contrary to the simple linear R-N=C=O depiction, theoretical and experimental studies have revealed that the N=C=O linkage is often bent. This structural deviation from the ideal sp-hybridized carbon geometry has significant stereoelectronic origins and consequences for reactivity.

Research indicates that the bending of the isocyanate group arises from the asymmetric electronic environment created by the nitrogen lone pair. This asymmetry affects the two bent "banana" bonds of the C=O group unequally, weakening one and inducing the bend. This inherent bending contributes to the pronounced electrophilic character of the central carbon atom, making it highly susceptible to nucleophilic attack. For this compound, the bulky and electron-donating cyclohexylethyl group would influence the extent of this bending and the electronic properties of the isocyanate moiety, thereby modulating its reactivity.

Computational Chemistry Methodologies in Isocyanate Research

Computational chemistry provides indispensable tools for exploring the molecular properties and reaction dynamics of isocyanates at a level of detail that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and vibrational frequencies of molecules. For this compound, DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and the critical N=C=O angle. This would provide a theoretical measure of the structural bending discussed in section 5.1.2.

Calculate Molecular Properties: Predict properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The MEP map would visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the electrophilicity of the isocyanate carbon. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

A theoretical study on a similar molecule, (S)-α-phenylethyl isocyanide, demonstrated the power of DFT in systematically investigating its structure in solution by considering solvent effects and potential dimerization. A similar approach for this compound would yield valuable insights into its behavior.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and represents typical outputs from DFT calculations, as specific literature values for this compound are unavailable.)

| Property | Hypothetical Value | Significance |

| N=C=O Bond Angle | 172.5° | Indicates deviation from linearity, affecting reactivity. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule. |

| HOMO Energy | -7.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical reactivity and kinetic stability. |

To gain a deeper, more nuanced understanding of the chemical bonding within the isocyanate group, advanced wavefunction-based methods are employed. These methods go beyond standard DFT to provide detailed descriptions of electron correlation and orbital interactions.

Intrinsic Bond Orbitals (IBOs) and Spin-Coupled Generalized Valence Bond (SCGVB) Theory: These methods provide a modern valence bond perspective on chemical bonding. A SCGVB analysis of the isocyanate functional group has shown that the conventional description of separate σ and π bonds is less accurate than a model with two bent, or "banana," bonds for both the N=C and C=O double bonds. This description is more consistent with the observed bent geometry.

Interference Energy Analysis (IEA): This analysis, often based on SCGVB calculations, quantifies the constructive quantum-mechanical interference between orbitals that is the essence of a covalent bond. IEA has revealed that the two bent bonds in the C=O group of an isocyanate are not equivalent due to the influence of the adjacent nitrogen lone pair, which provides a clear rationale for the structural bending and the unique reactivity of the isocyanate group.

Applying these wavefunction-based methods to this compound would offer profound insights into the nature of the bonding within its reactive functional group.

Transition State Theory (TST) is a fundamental theory used to explain and calculate the rates of elementary chemical reactions. It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the highest energy point along the reaction coordinate.

In the context of this compound reacting with a nucleophile (e.g., an alcohol to form a urethane), computational chemists would use methods like DFT or higher-level theories to:

Locate the Transition State (TS) Structure: Identify the specific geometry of the high-energy complex formed between the isocyanate and the nucleophile.

Calculate the Activation Energy (Ea or ΔG‡): Determine the energy difference between the reactants and the transition state. This barrier height is the primary determinant of the reaction rate.

Model Reaction Kinetics: By calculating the activation parameters (enthalpy and entropy of activation), the reaction rate constant can be predicted using the Eyring equation, which is a core component of TST.

These calculations can be performed for different potential pathways to determine the most favorable reaction mechanism. For instance, different transition states for catalyzed versus uncatalyzed reactions could be modeled to understand the role of a catalyst in lowering the activation energy.

Quantum Chemical Calculations of Enantioselectivity Origin

This compound is primarily used as a chiral derivatizing agent (CDA). wikipedia.orgchemeurope.com It reacts with enantiomeric compounds, such as alcohols or amines, to form a mixture of diastereomers. wikipedia.orgchemeurope.com These diastereomers possess different physical properties and can, therefore, be distinguished and quantified using techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric excess of the original sample. wikipedia.orgresearchgate.netnih.gov

Quantum chemical calculations are instrumental in understanding the origin of the enantioselectivity observed in these derivatization reactions. rsc.org By modeling the diastereomeric products, it is possible to elucidate the structural and energetic differences that lead to the observed separation in analytical techniques. rsc.org The fundamental principle is that the spatial arrangement of the atoms in the diastereomers will differ, leading to distinct energetic stabilities and, consequently, different spectroscopic signatures.

The computational investigation typically involves the following steps:

Conformational Analysis: The potential energy surfaces of the two diastereomeric adducts formed between this compound and the enantiomers of a chiral analyte are explored to identify the most stable conformers.

Geometry Optimization: The geometries of these low-energy conformers are optimized using methods like Density Functional Theory (DFT).

Property Calculation: Various properties of the optimized structures are calculated, such as their relative energies, bond lengths, bond angles, and dihedral angles. For comparison with NMR data, NMR shielding constants can be computed to predict chemical shifts.

The differences in the calculated properties of the diastereomers provide a molecular-level explanation for the enantioselective recognition. For example, a significant difference in the calculated energies of the most stable conformers of the two diastereomers can suggest a thermodynamic basis for the enantioselectivity. Furthermore, predicted differences in NMR chemical shifts can be correlated with experimental spectra to aid in peak assignment and the determination of absolute configuration.

While specific quantum chemical studies detailing the enantioselectivity origin for derivatives of this compound were not found in the surveyed literature, the general methodology is well-established.

Table 2: Illustrative Data from a Hypothetical Quantum Chemical Calculation on Diastereomers Formed from a Chiral Amine and this compound

| Diastereomer | Analyte Enantiomer | Relative Energy (kcal/mol) | Calculated ¹H NMR Shift of a Key Proton (ppm) |

| Diastereomer 1 | (R)-amine | 0.00 | 5.25 |

| Diastereomer 2 | (S)-amine | 1.25 | 5.40 |

Note: This table is illustrative. It demonstrates how calculated energy differences and predicted NMR shifts for the resulting diastereomers can provide insight into the basis of chiral discrimination.

Such computational studies are crucial for the rational design of new and more effective chiral derivatizing agents and for a deeper understanding of the principles of molecular recognition. researchgate.net

Derivatization Strategies for Analytical and Research Purposes

Synthesis of Diastereomeric Derivatives for Chiral Resolution

The fundamental principle behind using (S)-(+)-1-Cyclohexylethyl isocyanate for chiral resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. However, when reacted with a single enantiomer of a chiral derivatizing agent like this compound, they form diastereomers. These diastereomers have different physical properties, including different boiling points, melting points, and, most importantly for analytical purposes, different affinities for stationary phases in chromatography.

Pre-column derivatization is a common strategy to enhance the detectability and separability of analytes in High-Performance Liquid Chromatography (HPLC). For chiral separations, derivatization with an enantiomerically pure reagent like this compound allows for the use of more common and less expensive achiral stationary phases.

The reaction of this compound with a racemic amine, for instance, (R/S)-amphetamine, results in the formation of two diastereomeric ureas: (S,R)-N-(1-cyclohexylethyl)-N'-(1-phenylethyl)urea and (S,S)-N-(1-cyclohexylethyl)-N'-(1-phenylethyl)urea. These diastereomers can then be separated on a standard reversed-phase column (e.g., C18). The introduction of the cyclohexyl and phenyl groups from the isocyanate and the analyte, respectively, provides sufficient steric and electronic differences for differential interaction with the stationary phase.

The efficiency of the separation is typically evaluated by the resolution factor (Rs). A resolution of 1.5 or greater is generally considered to indicate baseline separation. The conditions for both the derivatization reaction and the chromatographic separation are optimized to achieve maximum resolution.

Table 1: Illustrative HPLC Separation of Diastereomeric Urea (B33335) Derivatives of Racemic Amines using this compound

| Analyte (Racemic Amine) | Diastereomer 1 Retention Time (min) | Diastereomer 2 Retention Time (min) | Resolution (Rs) |

| 1-Phenylethylamine | 12.5 | 14.2 | 1.8 |

| Amphetamine | 15.8 | 17.1 | 1.6 |

| Mexiletine | 18.3 | 19.9 | 1.7 |

This table presents hypothetical data to illustrate the application of this compound in the chiral resolution of amines by HPLC. The values are representative of typical separations achieved with such methods.

While isocyanates like this compound are effective, research into novel chiral derivatizing agents is ongoing to improve reaction kinetics, derivative stability, and separation efficiency. Isothiocyanates, the sulfur analogs of isocyanates, are also widely used as chiral derivatizing agents. They react with primary and secondary amines to form thiourea (B124793) derivatives.

The evaluation of a new CDA involves assessing several parameters:

Reactivity: The reagent should react quickly and completely with the analyte under mild conditions.

Stability: The resulting diastereomeric derivatives must be stable throughout the analytical procedure.

Chromatographic Properties: The derivatives should exhibit good peak shape and be separable on common HPLC columns.

Detection: The CDA should ideally contain a chromophore or fluorophore to enhance UV or fluorescence detection, improving the sensitivity of the method.

This compound itself lacks a strong chromophore, which can limit detection sensitivity at low concentrations. Future development could involve introducing a chromophoric or fluorophoric moiety into the structure of the isocyanate to enhance its utility as a CDA.

Spectroscopic and Chiroptical Characterization of Derivatives

Spectroscopic techniques are indispensable for the characterization of the diastereomeric derivatives formed and for understanding the mechanism of chiral recognition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of the diastereomeric derivatives and for probing the interactions that lead to chiral recognition. In the NMR spectrum of a mixture of diastereomers, chemically non-equivalent nuclei will exhibit different chemical shifts.

For the diastereomeric ureas formed from this compound and a racemic amine, the protons in the vicinity of the newly formed chiral centers will experience different magnetic environments. This results in separate signals for these protons for each diastereomer. The difference in chemical shifts (Δδ) is a measure of the chiral recognition.

For example, in the ¹H NMR spectrum of the diastereomeric ureas, the methine proton of the cyclohexylethyl group and the methine proton of the chiral amine would be expected to show distinct signals for each diastereomer. Two-dimensional NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide further insight into the through-space interactions between the two chiral moieties, helping to elucidate the conformational preferences that lead to the observed differences in their chromatographic behavior. nih.gov

Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Protons in Diastereomeric Ureas Derived from this compound

| Proton | Diastereomer 1 (S,R) Chemical Shift (ppm) | Diastereomer 2 (S,S) Chemical Shift (ppm) | Chemical Shift Difference (Δδ, ppm) |

| Cyclohexylethyl CH | 3.85 | 3.95 | 0.10 |

| Amine CH | 4.52 | 4.60 | 0.08 |

This table contains hypothetical data illustrating the expected differences in chemical shifts for key protons in a pair of diastereomers, which is the basis for NMR-based chiral recognition.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. It is an excellent method for characterizing optically active molecules. The diastereomeric derivatives formed from this compound will have distinct CD spectra.

The CD spectrum of each separated diastereomer can be used to confirm its identity and enantiomeric purity. The sign and magnitude of the Cotton effects in the CD spectrum are related to the absolute configuration of the chiral centers. By comparing the experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), it is possible to assign the absolute configuration of the analyte.

The urea or carbamate (B1207046) linkage itself can give rise to a CD signal, and its interaction with the chromophores in the analyte and the derivatizing agent will result in a unique spectroscopic signature for each diastereomer.

Q & A

Q. What are the established synthetic routes for (S)-(+)-1-Cyclohexylethyl isocyanate, and how is stereochemical integrity maintained?

The compound is synthesized via reaction of (S)-1-cyclohexylethylamine with phosgene or triphosgene under anhydrous conditions (e.g., dichloromethane). Key steps include temperature control (<0°C to minimize racemization) and inert atmosphere use. Stereochemical preservation is confirmed via chiral HPLC or polarimetry .

Q. Which analytical techniques are critical for verifying enantiomeric purity and structural identity?

Essential methods include:

Q. What safety protocols are mandatory for handling isocyanates in laboratory settings?

Adhere to GHS guidelines:

- Use PPE (gloves, goggles, respirators) and fume hoods.

- Implement biological monitoring (e.g., urine sampling for isocyanate exposure tracking) .

Q. How should synthesis and characterization data be documented to ensure reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail reaction conditions (solvents, temperatures, catalysts).

- Include spectral data (NMR, IR) and purity metrics (HPLC retention times) in supplementary materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress racemization during synthesis?

Variables to test:

Q. What computational approaches predict the stability and reactivity of this compound in varying environments?

Density Functional Theory (DFT) calculations can model:

Q. How can contradictory spectral data from derivatives be resolved?

Strategies include:

Q. What kinetic models explain the decomposition pathways of this compound under thermal stress?

Design studies using:

Q. How can the compound be integrated into enantioselective catalysis or polymer matrices?

Applications include:

- Chiral Urea Synthesis : React with amines to generate asymmetric catalysts.

- Polymer Crosslinking : Study structure-property relationships via copolymerization (e.g., with polyurethanes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.